molecular formula C19H20Cl2N2O B2506156 (2-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride CAS No. 2034307-50-9

(2-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride

Cat. No. B2506156
CAS RN: 2034307-50-9
M. Wt: 363.28
InChI Key: XLTIQZYRSFLUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H20Cl2N2O and its molecular weight is 363.28. The purity is usually 95%.
BenchChem offers high-quality (2-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

A study by Bonilla-Castañeda, Villamizar-Mogotocoro, and Kouznetsov (2022) details the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, which is structurally related to (2-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride. This derivative demonstrates properties as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

2. Antibacterial and Antifungal Activities

Desai, Shihora, and Moradia (2007) synthesized and characterized new Quinazolines, including derivatives structurally similar to the compound , and demonstrated their potential as antimicrobial agents. These compounds showed significant antibacterial and antifungal activities against various strains (Desai, Shihora, & Moradia, 2007).

3. Application in Anticancer Research

Research by Hui et al. (2000) on heterocyclic systems containing bridged nitrogen atoms, closely related to the compound of interest, explored their synthesis and antibacterial activity. The structures of these compounds were confirmed by various methods, and their antibacterial activities were evaluated, indicating potential applications in anticancer research (Hui et al., 2000).

4. Synthesis and Characterization in Pharmaceutical Chemistry

The study by Chandrashekaraiah et al. (2014) involved the synthesis of pyrimidine-azitidinone analogues, which share structural similarities with the target compound. These analogues were examined for antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity, underscoring their importance in pharmaceutical chemistry (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

(2-chlorophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O.ClH/c20-18-8-4-3-7-17(18)19(23)22-12-16(13-22)21-10-9-14-5-1-2-6-15(14)11-21;/h1-8,16H,9-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTIQZYRSFLUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chlorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone hydrochloride

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